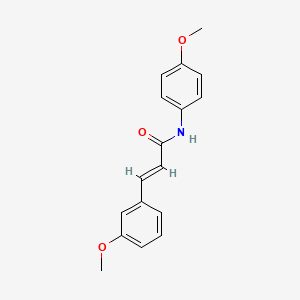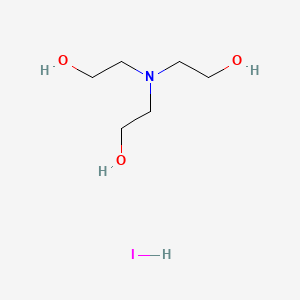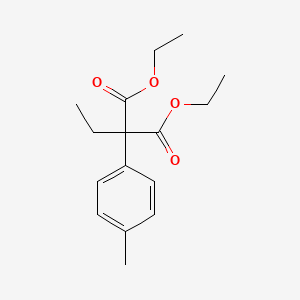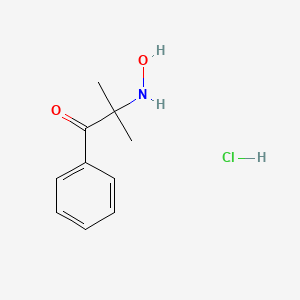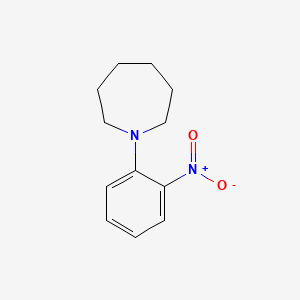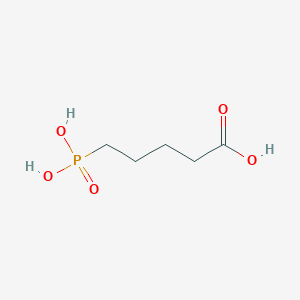
5-Phosphonopentansäure
Übersicht
Beschreibung
It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function . This compound is particularly significant in neuroscience research due to its ability to inhibit NMDA receptor activity.
Wissenschaftliche Forschungsanwendungen
5-Phosphonopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of phosphonates.
Biology: The compound is employed to investigate the role of NMDA receptors in cellular processes and synaptic plasticity.
Medicine: Research involving 5-phosphonopentanoic acid has provided insights into the mechanisms of neurological disorders and potential therapeutic targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other biologically active molecules
Wirkmechanismus
Target of Action
5-Phosphonopentanoic Acid, also known as AP5 or (2R)-amino-5-phosphonovaleric acid, primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors are a type of ionotropic glutamate receptor in the brain and are crucial for controlling synaptic plasticity and memory function .
Mode of Action
AP5 acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means it binds to the same site as the neurotransmitter glutamate, preventing glutamate from activating the receptor .
Biochemical Pathways
The primary biochemical pathway affected by AP5 is the glutamatergic pathway . By blocking NMDA receptors, AP5 inhibits the normal action of glutamate, a key neurotransmitter in this pathway . This can have downstream effects on various cellular processes, including long-term potentiation (LTP), a process crucial for learning and memory .
Pharmacokinetics
It’s known that ap5 is a solid compound with a molar mass of 19713 g/mol . It’s soluble in water and ammonium hydroxide , which could influence its bioavailability and distribution in the body.
Result of Action
The primary result of AP5’s action is the inhibition of NMDA receptor-mediated responses . This can block certain types of synaptic plasticity, including long-term potentiation (LTP) and the conversion of silent synapses to active ones . In the context of neuroscience research, this makes AP5 a valuable tool for isolating the actions of other glutamate receptors in the brain .
Biochemische Analyse
Biochemical Properties
5-Phosphonopentanoic Acid plays a significant role in biochemical reactions. It interacts with NMDA receptors, where it acts as a competitive inhibitor at the glutamate binding site . This interaction is crucial in modulating the activity of these receptors, which are involved in various physiological processes such as synaptic plasticity and memory formation .
Cellular Effects
The effects of 5-Phosphonopentanoic Acid on cells are primarily related to its action on NMDA receptors. By inhibiting these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block NMDA receptors in micromolar concentrations, which can affect long-term potentiation (LTP), a process critical for learning and memory .
Molecular Mechanism
The molecular mechanism of 5-Phosphonopentanoic Acid involves its competitive inhibition of the glutamate binding site on NMDA receptors . This action prevents the activation of these receptors, thereby modulating their function. It can also influence gene expression and enzyme activity, although the specifics of these effects may vary depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Phosphonopentanoic Acid has been observed to have fast-acting effects on NMDA receptor activity . Its influence on cellular function can be seen within a short time frame following administration
Dosage Effects in Animal Models
The effects of 5-Phosphonopentanoic Acid can vary with different dosages in animal models . For instance, chronic intraventricular infusion of 5-Phosphonopentanoic Acid at a dose sufficient to cause a spatial learning impairment has been reported
Metabolic Pathways
Given its role as a competitive inhibitor of NMDA receptors, it is likely to interact with enzymes and cofactors involved in glutamate metabolism .
Transport and Distribution
Given its role as a competitive inhibitor of NMDA receptors, it is likely to be transported to areas of the cell where these receptors are located .
Subcellular Localization
Given its role as a competitive inhibitor of NMDA receptors, it is likely to be localized to areas of the cell where these receptors are present .
Vorbereitungsmethoden
The synthesis of 5-phosphonopentanoic acid can be achieved through various methods. One common synthetic route involves the reaction of dimethyl [4-(methoxycarbonyl)butyl]phosphonate with hydrogen chloride at elevated temperatures . This method yields the desired compound with high purity. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure consistency and cost-effectiveness.
Analyse Chemischer Reaktionen
5-Phosphonopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert 5-phosphonopentanoic acid into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-phosphonopentanoic acid include:
2-Amino-5-phosphonovaleric acid: Another NMDA receptor antagonist with similar properties.
Kainate: A compound that targets kainate receptors, another type of glutamate receptor.
AMPA: A compound that targets AMPA receptors, which are also involved in synaptic transmission
What sets 5-phosphonopentanoic acid apart is its high selectivity for NMDA receptors and its effectiveness at relatively low concentrations. This specificity makes it an essential tool for isolating the effects of NMDA receptor activity in various biological processes.
Eigenschaften
IUPAC Name |
5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCXIPMQBWAVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378725 | |
| Record name | 5-phosphonopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-84-0 | |
| Record name | 5-phosphonopentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-Phosphonopentanoic acid (AP5)?
A1: AP5 acts as a potent and selective antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors found in the central nervous system. [, , , , , , , ]
Q2: How does AP5 interact with NMDA receptors?
A2: AP5 competitively binds to the glutamate binding site on the NMDA receptor, effectively blocking the binding of glutamate, the endogenous agonist. This competitive antagonism inhibits NMDA receptor activation and downstream signaling. [, , , , , , ]
Q3: What are the downstream consequences of AP5 inhibiting NMDA receptor activity?
A3: Inhibiting NMDA receptors with AP5 disrupts excitatory neurotransmission mediated by these receptors. [, , , , , , ] This can lead to diverse effects depending on the brain region and specific neuronal circuits involved. Some observed effects include:
- Reduced neuronal excitability: AP5 can suppress neuronal firing and decrease the likelihood of epileptiform activity in certain brain regions. [, , , , ]
- Impaired synaptic plasticity: AP5 has been shown to block the induction of long-term potentiation (LTP), a cellular model of learning and memory, highlighting the role of NMDA receptors in synaptic plasticity. [, , , , , ]
- Modulation of neurotransmitter release: AP5 can indirectly influence the release of other neurotransmitters like dopamine and norepinephrine by modulating the activity of neurons expressing NMDA receptors. [, ]
Q4: What is the molecular formula and weight of 5-Phosphonopentanoic acid?
A4:
Q5: Is there spectroscopic data available for AP5?
A5: While the provided research papers primarily focus on the biological activity of AP5, NMR and high-resolution mass spectrometry data are mentioned in the context of synthesizing related compounds and potential enzyme inhibitors. [] More detailed spectroscopic characterization might be found in dedicated chemical synthesis literature.
Q6: What information is available regarding the material compatibility and stability of AP5?
A6: The provided research predominantly focuses on the biological effects and applications of AP5. Information regarding its material compatibility and stability under various conditions is not explicitly discussed in these papers.
Q7: Does 5-Phosphonopentanoic acid exhibit any catalytic properties?
A7: AP5 primarily functions as a competitive antagonist of NMDA receptors and does not possess inherent catalytic properties. [, , , , , , ] It is not an enzyme or a catalyst in typical chemical reactions.
Q8: What are the primary applications of AP5 in research?
A8: AP5 is a valuable pharmacological tool used in neuroscience research to:
- Investigate the role of NMDA receptors in various physiological and pathological processes, including learning, memory, synaptic plasticity, excitotoxicity, and epilepsy. [, , , , , , , , , , , , , , , , ]
- Elucidate the neural circuits and mechanisms underlying complex behaviors and neurological disorders. [, , , , , , ]
- Develop potential therapeutic strategies for neurological and psychiatric disorders associated with NMDA receptor dysfunction. [, ]
Q9: How do structural modifications of AP5 affect its activity?
A9: While the research primarily focuses on AP5 itself, a few studies provide insights into SAR:
- Cyclopropyl Analogues: Replacing the linear pentanoic acid chain of AP5 with a cyclopropyl ring generally led to less potent NMDA receptor antagonists, indicating the importance of the linear chain for optimal binding. []
- Omega-Amino Function: Introduction of an omega-amino group to the phosphonocarboxylic acid structure abolished the NMDA antagonistic activity. []
Q10: Is there information on the stability of AP5 and strategies to improve its formulation?
A10: The provided research primarily focuses on using AP5 as a research tool in experimental settings. Information regarding its long-term stability, formulation strategies, or efforts to enhance solubility or bioavailability is not included.
Q11: What are some historical milestones in research related to 5-Phosphonopentanoic acid?
A11: The provided research highlights the use of AP5 as a tool to study NMDA receptor function. Key historical milestones likely include:
- Elucidation of AP5's role in synaptic plasticity: Studies demonstrating AP5's ability to block LTP provided critical insights into the molecular mechanisms of learning and memory. [, , , , , ]
Q12: What are some examples of cross-disciplinary applications and synergies involving AP5 research?
A12: AP5 research demonstrates significant cross-disciplinary applications and synergies, bridging:
- Cellular and Systems Neuroscience: AP5 research links cellular processes like synaptic plasticity to systems-level phenomena like learning and memory, highlighting the interconnectedness of different levels of brain organization. [, , , , , ]
- Basic and Translational Research: While the provided research primarily focuses on basic science, it lays the groundwork for potential translational applications of AP5 in developing therapies for neurological disorders. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


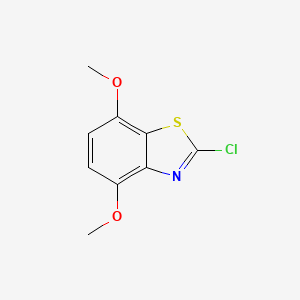
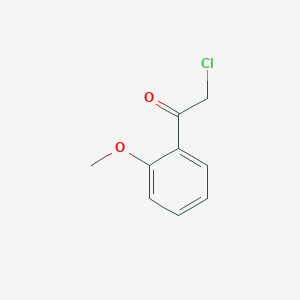
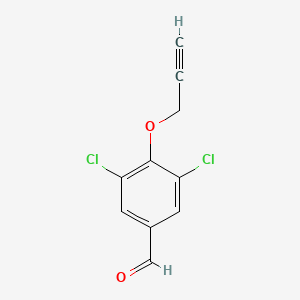
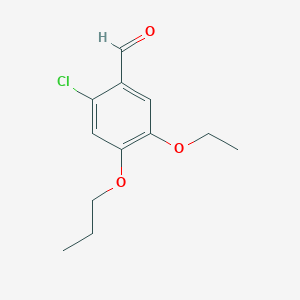
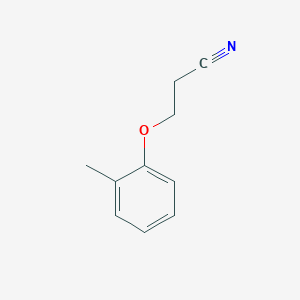
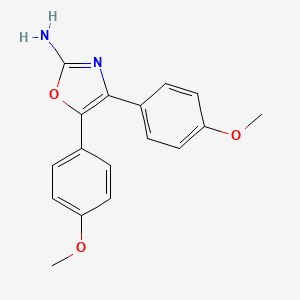
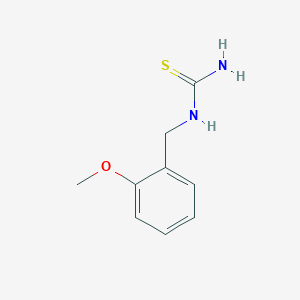
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)
